molecular formula C11H12O2 B158438 2,5-Dimethyl-2,3-dihydro-4H-chromen-4-one CAS No. 69687-87-2

2,5-Dimethyl-2,3-dihydro-4H-chromen-4-one

Cat. No. B158438
CAS RN: 69687-87-2
M. Wt: 176.21 g/mol
InChI Key: YFUMQFDXKKRKME-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2,3-dihydro-4H-chromen-4-one, or 4-methylchromone, is an organic compound belonging to the chromone family. It is a naturally occurring compound found in plants and has been studied for its potential medicinal properties. 4-methylchromone has been used in laboratory experiments to study its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications.

Scientific Research Applications

Domino Synthesis Approaches

One study outlines a domino approach for synthesizing highly substituted fused chromenones, utilizing N,3-diaryl-3-oxo-propanethioamide, aromatic aldehyde, and either 4-hydroxycoumarine or dimedone. This method facilitates the efficient production of pyrano[3,2-c]chromen-5(4H)-ones and 7,7-dimethyl-7,8-dihydro-4H-chromen-5(6H)-ones under mild conditions. The reaction mechanism proposed underscores the versatility of chromen-4-one derivatives in complex chemical transformations (Avula, Nanubolu, & Yadla, 2014).

Photocycloaddition Reactions

Another research effort demonstrates the regiospecific and stereospecific photocycloaddition capabilities of 2,3-dihydro-2,2-dimethyl-4H-thiopyran-4-one, a 4-thiacyclohex-2-enone analog, which upon irradiation with various dienes, leads to cycloadducts, revealing the unique photochemical properties of related chromen-4-one structures for generating complex cycloadducts (Margaretha, Schmidt, Kopf, & Sinnwell, 2007).

Multicomponent Synthesis

Multicomponent reactions involving salicylaldehyde, malononitrile dimer, and dihydropyrazoles or other reactants have been used to synthesize various chromeno[2,3-b]pyridine derivatives. These methods emphasize the utility of chromen-4-one derivatives in facilitating the creation of compounds with significant biological and medicinal properties through efficient and eco-friendly synthesis approaches (Ryzhkova, Elinson, Maslov, & Fakhrutdinov, 2021; Ryzhkova & Elinson, 2023).

Antiviral Activities

Studies on chromones derived from the stems of Cassia fistula have demonstrated anti-tobacco mosaic virus activities. New chromone derivatives, including 5-methoxy-2,2-dimethyl-7-(2-oxopropyl)-2,3-dihydrochromen-4-one, exhibit potential as bioactive compounds with antiviral properties, showcasing the biological relevance of chromen-4-one derivatives in therapeutic applications (Li, Meng, Yang, Qin, Xia, Ye, Gao, & Hu, 2014).

properties

IUPAC Name

2,5-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-4-3-5-10-11(7)9(12)6-8(2)13-10/h3-5,8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUMQFDXKKRKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-2,3-dihydro-4H-chromen-4-one

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